Direct 5-LO Enzyme Inhibition vs. FLAP-Dependent Leukotriene Biosynthesis Suppression: L 691816 and MK-886
L 691816 exerts its effect through direct, reversible inhibition of the 5-lipoxygenase enzyme, whereas MK-886 suppresses leukotriene biosynthesis via an indirect mechanism—antagonism of the 5-lipoxygenase-activating protein (FLAP)—resulting in fundamentally distinct pharmacological profiles that are not interchangeable for mechanistic studies [1][2]. The primary evidence is class-level inference based on established mechanistic differences between direct 5-LO inhibitors and FLAP inhibitors; no direct head-to-head comparison data between L 691816 and MK-886 were identified in the accessible literature.
| Evidence Dimension | Mechanism of leukotriene biosynthesis inhibition |
|---|---|
| Target Compound Data | Direct inhibition of 5-lipoxygenase enzyme |
| Comparator Or Baseline | MK-886: Inhibition of 5-lipoxygenase-activating protein (FLAP) |
| Quantified Difference | Distinct molecular targets (5-LO enzyme vs. FLAP protein); no direct comparative potency data available |
| Conditions | Class-level mechanistic classification |
Why This Matters
Direct 5-LO inhibitors and FLAP inhibitors are not substitutable for experiments designed to probe 5-LO enzyme function or to validate 5-LO as a therapeutic target.
- [1] Hutchinson JH, Riendeau D, Brideau C, Chan C, Delorme D, Denis D, et al. Substituted thiopyrano[2,3,4-c,d]indoles as potent, selective, and orally active inhibitors of 5-lipoxygenase. Synthesis and biological evaluation of L-691,816. J Med Chem. 1993 Sep 17;36(19):2771-87. View Source
- [2] Gillard J, Ford-Hutchinson AW, Chan C, Charleson S, Denis D, Foster A, et al. L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Can J Physiol Pharmacol. 1989 May;67(5):456-64. View Source
